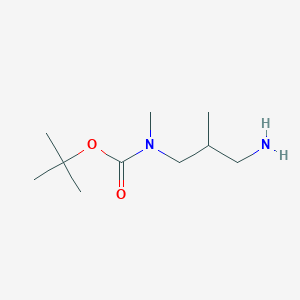

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate

カタログ番号 B2661921

CAS番号:

1248683-49-9

分子量: 202.298

InChIキー: WYXUVCSRTALUSF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate” is likely a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 can be a variety of atoms or groups of atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a carbamate group attached to a tert-butyl group and a 3-amino-2-methylpropyl group. The carbamate group itself consists of a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that “tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate” would undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include a relatively high boiling point due to the presence of polar carbonyl and amine groups, and solubility in organic solvents .科学的研究の応用

Synthesis and Catalysis

- Asymmetric Synthesis : The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction highlights the utility of similar carbamate compounds in enantioselective synthesis, showcasing their role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Versatile Intermediates : N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the broad applicability of tert-butyl-containing compounds in synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material and Pharmaceutical Applications

- Foldamer Precursors : The study of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor for foldamer research based on aza/α-dipeptide oligomerization, underscores the importance of tert-butyl carbamates in the development of new materials with potential applications in biotechnology and nanotechnology (Abbas et al., 2009).

- NMR Tags for Protein Research : O-tert-Butyltyrosine exemplifies the use of tert-butyl groups in biochemistry for enhancing NMR spectroscopy of high-molecular-weight systems, facilitating the measurement of ligand-binding affinities without isotope labeling (Chen et al., 2015).

Environmental and Safety Studies

- Metabolism and Toxicology : Research on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes provides insight into the environmental and health impacts of tert-butyl carbamates, important for assessing the safety of these compounds (Douch & Smith, 1971).

特性

IUPAC Name |

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUVCSRTALUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)

![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)

![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)

![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)